

An In-depth Technical Guide on the Physicochemical Properties of Mesitylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mesitylacetic acid*

Cat. No.: *B1346699*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of **mesitylacetic acid** (2,4,6-trimethylphenylacetic acid), a key intermediate in various organic syntheses. The document details its physical properties, presents standardized experimental protocols for their determination, and includes graphical representations of these workflows.

Physicochemical Data of Mesitylacetic Acid

Mesitylacetic acid is a white, crystalline solid organic compound.^{[1][2]} Its key physical properties are summarized below.

Table 1: Melting Point of Mesitylacetic Acid

Property	Reported Value (°C)	Source(s)
Melting Point	167-171	Sigma-Aldrich, ChemicalBook ^{[3][4]}
Melting Point	57-58	ChemBK ^[1]

Note: A significant discrepancy exists in the reported literature. The value of 167-171 °C is more frequently cited by major chemical suppliers and is considered the likely accurate melting

range for the pure compound.

Table 2: Solubility of **Mesitylacetic Acid**

Solvent	Qualitative Solubility	Source(s)
Water	Sparingly soluble	[1]
Ethanol	Soluble	[1]
Acetone	Soluble	[1]
Dichloromethane	Soluble	[1]

Note: Quantitative solubility data is not readily available in the cited literature. The information provided is based on qualitative descriptions.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of chemical compounds like **mesitylacetic acid**.

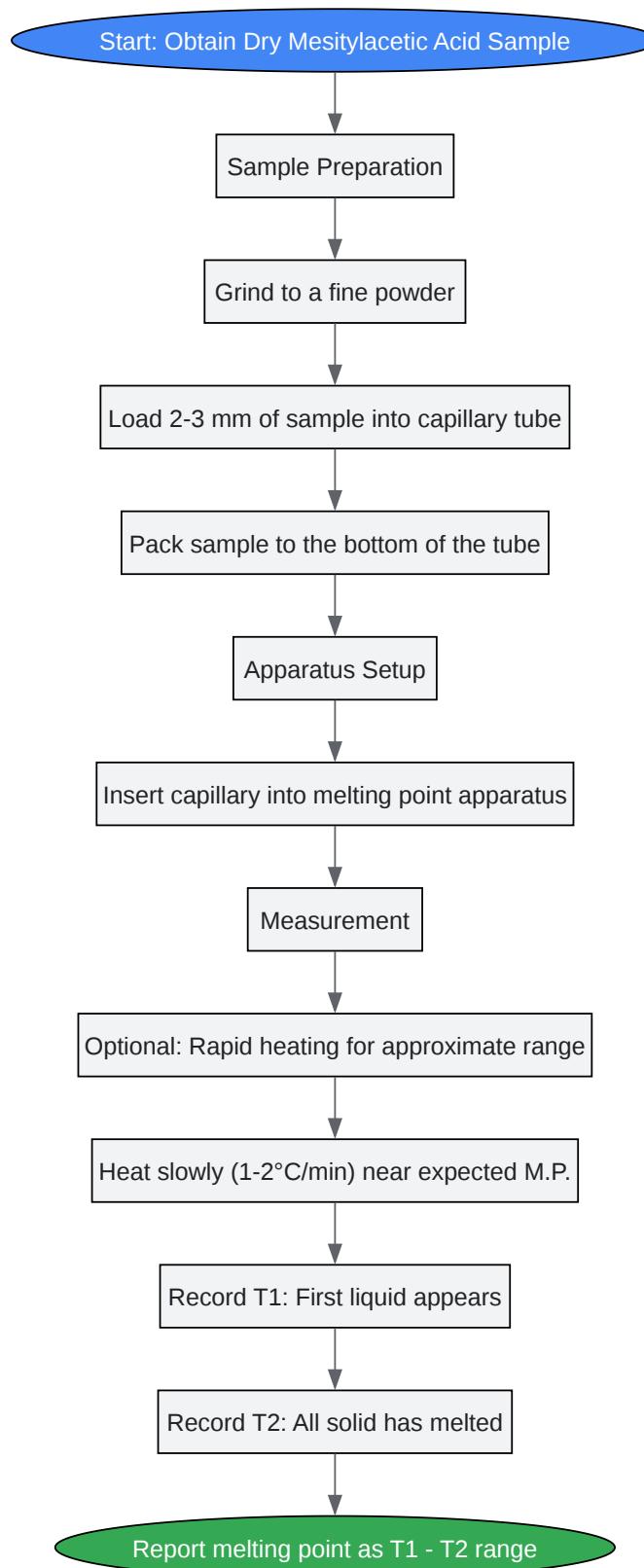
The melting point of a crystalline solid is a critical indicator of its purity.[\[5\]](#) A narrow melting range (typically 0.5-2°C) is characteristic of a pure substance.[\[5\]](#) The capillary method is a widely adopted and reliable technique.[\[6\]](#)

Protocol:

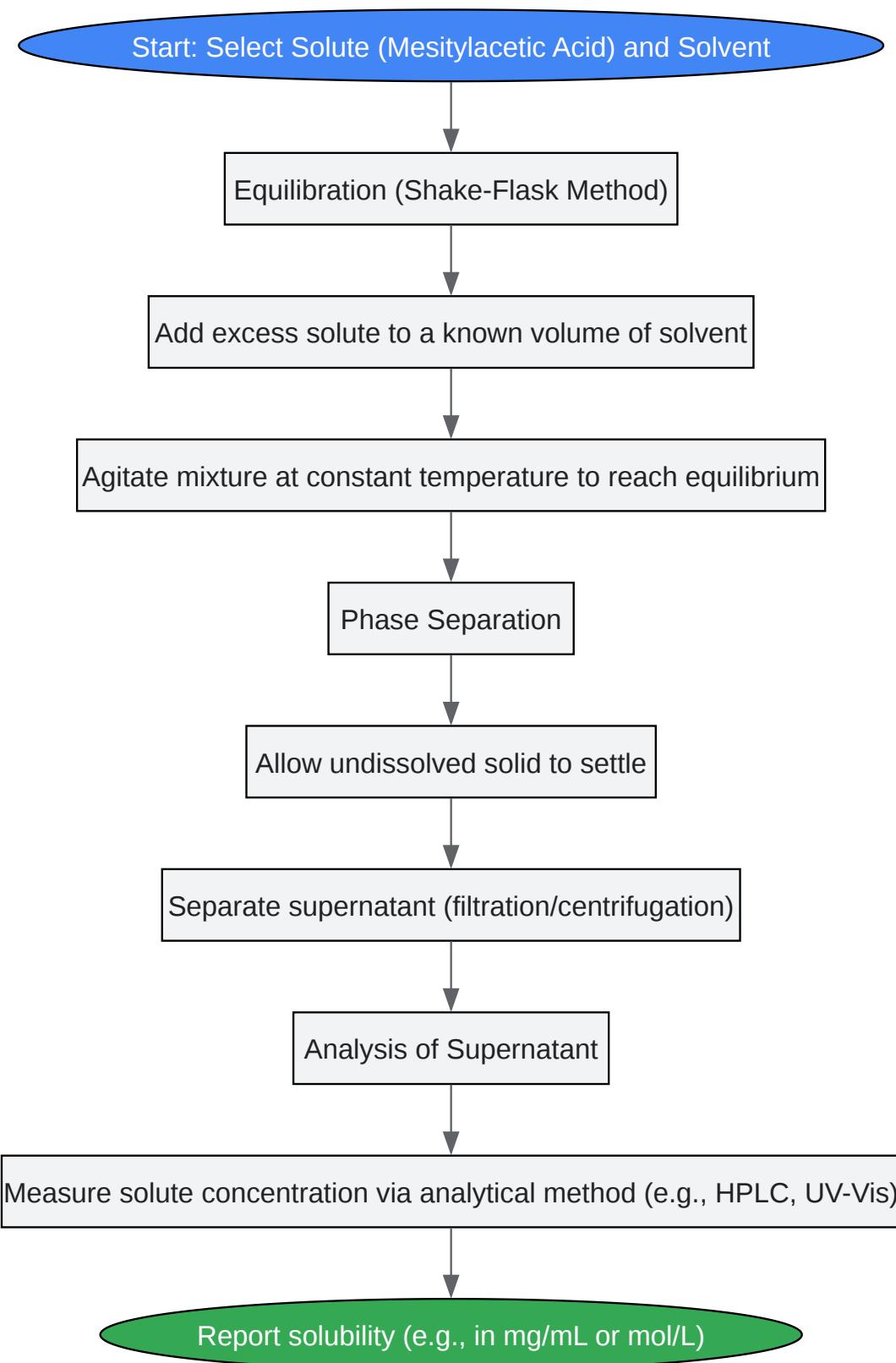
- Sample Preparation:
 - Ensure the **mesitylacetic acid** sample is completely dry, as residual solvent can depress the melting point.[\[7\]](#)
 - Grind the crystalline solid into a fine powder using a mortar and pestle.
 - Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the open end into the powder.[\[5\]](#)[\[7\]](#)

- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[5][7]
- Apparatus Setup:
 - Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[5]
- Measurement:
 - For an unknown compound or for a first determination, a rapid heating rate can be used to find an approximate melting range.
 - For a precise measurement, set the starting temperature to approximately 15-20°C below the expected melting point.
 - Heat the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[5]
 - Record the temperature at which the first signs of melting are observed (T1).
 - Continue heating and record the temperature at which the entire sample has completely liquefied (T2).
 - The melting point is reported as the range T1-T2.
- Post-Measurement:
 - Allow the apparatus to cool before performing subsequent measurements.
 - Use a fresh capillary tube for each new measurement.[5]

The shake-flask method is a conventional and straightforward technique for determining the equilibrium solubility of a solid in a given solvent.[8]


Protocol:

- Preparation:


- Accurately weigh a specific amount of **mesitylacetic acid** (solute).
- Measure a precise volume of the desired solvent (e.g., water, ethanol) and place it into a sealable container, such as a test tube or flask.[9]
- Equilibration:
 - Add a small, known amount of the solute to the solvent.
 - Seal the container and agitate it vigorously using a vortex mixer or shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C).[8][10] Temperature control is crucial as solubility is temperature-dependent.[8]
 - Continue adding small, pre-weighed portions of the solute, with vigorous agitation after each addition, until a saturated solution is formed (i.e., excess solid remains undissolved).
- Analysis:
 - Once equilibrium is reached (typically after several hours of continuous agitation to ensure the solution is saturated), allow the undissolved solid to settle.
 - Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. This can be achieved through filtration or centrifugation.[8]
 - Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
- Calculation:
 - The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Mesitylacetic acid | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mesitylacetic acid 97 4408-60-0 [sigmaaldrich.com]
- 4. MESITYLACETIC ACID | 4408-60-0 [chemicalbook.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. solubility experimental methods.pptx [slideshare.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Mesitylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346699#mesitylacetic-acid-melting-point-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com